2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol
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Overview
Description
2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H10BrNO It is a brominated derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol typically involves the bromination of 1-(3-methylpyridin-2-yl)ethan-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 1-(3-methylpyridin-2-yl)ethanol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted pyridines.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions yield de-brominated alcohols .
Scientific Research Applications
2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(4-methylpyridin-3-yl)ethan-1-one
- 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one
Comparison:
2-Bromo-1-(pyridin-3-yl)ethan-1-one: Lacks the methyl group, which may affect its reactivity and binding properties.
2-Bromo-1-(4-methylpyridin-3-yl)ethan-1-one: The position of the methyl group can influence the compound’s steric and electronic properties.
2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one: Similar to the 3-methyl derivative but with potential differences in reactivity due to the position of the methyl group .
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-1-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-2-4-10-8(6)7(11)5-9/h2-4,7,11H,5H2,1H3 |
InChI Key |
XZZQJYWTTGBYAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(CBr)O |
Origin of Product |
United States |
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